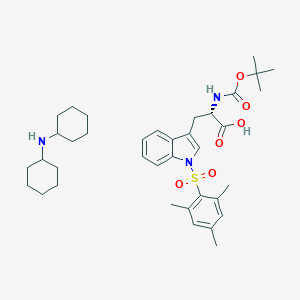

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt

Description

Systematic Nomenclature and Molecular Formula

The systematic chemical nomenclature of this compound reflects its complex structural architecture, with the International Union of Pure and Applied Chemistry designation being Nα-tert-butoxycarbonyl-N-indole-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt. Alternative nomenclature systems have generated numerous synonymous designations, including N-alpha-tert-butoxycarbonyl-N-mesitylsulfonyl-L-tryptophan dicyclohexylamine salt and tert-butoxycarbonyl-L-tryptophan mesitylenesulfonyl dicyclohexylammonium salt. The molecular formula has been definitively established as C₃₇H₅₃N₃O₆S, reflecting the complex integration of the tryptophan backbone with its protective modifications and the dicyclohexylammonium counterion.

The molecular weight determination has yielded consistent values across multiple analytical platforms, with the compound exhibiting a molecular mass of 667.91 grams per mole. This molecular weight calculation encompasses the complete salt structure, including both the protected tryptophan derivative and the dicyclohexylammonium component. The compound's Chemical Abstracts Service number 92916-48-8 provides unambiguous identification within chemical databases and regulatory frameworks.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₅₃N₃O₆S | |

| Molecular Weight | 667.91 g/mol | |

| Chemical Abstracts Service Number | 92916-48-8 | |

| MDL Number | MFCD00065596 |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJVPFHYDLKGK-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583407 | |

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92916-48-8 | |

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt typically involves the protection of the amino group of try

Biological Activity

Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is characterized by its complex structure, which includes a Boc (tert-butyloxycarbonyl) protecting group, a sulfonyl moiety, and the amino acid tryptophan. Its chemical formula is , and it exhibits a specific rotation of in methanol at a concentration of 2% .

Antitumor Activity

Research indicates that compounds related to Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan exhibit significant antitumor properties. A study on diarylpentanoids, a class of compounds structurally related to this compound, revealed various mechanisms through which they exert antitumor effects, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Studies

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Diarylpentanoid A | Apoptosis induction | Breast Cancer | |

| Diarylpentanoid B | Cell cycle arrest | Lung Cancer |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that derivatives with similar structures possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain diarylpentanoids demonstrated inhibition zones ranging from 9 to 20 mm against resistant strains .

Table 2: Antibacterial Efficacy of Related Compounds

| Compound | Inhibition Zone (mm) | Bacteria Targeted | Reference |

|---|---|---|---|

| Compound 8 | 15 | E. coli | |

| Compound 9 | 20 | S. aureus | |

| Compound 21 | 12 | Ampicillin-resistant E. cloacae |

Neuroprotective Effects

Preliminary studies suggest that Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan may exhibit neuroprotective effects. Tryptophan derivatives are known to influence serotonin pathways, potentially offering therapeutic benefits in neurodegenerative diseases . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter levels and reduction of oxidative stress.

Case Studies

- Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of diarylpentanoids derived from tryptophan in various cancer cell lines. Results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

- Antibacterial Resistance : Research highlighted the effectiveness of Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan derivatives against multi-drug resistant bacterial strains, emphasizing their role in addressing the growing issue of antibiotic resistance.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is primarily utilized as an intermediate in synthesizing novel pharmaceuticals. It has shown particular promise in developing drugs targeting neurological disorders, where tryptophan derivatives play a crucial role in enhancing serotonin levels in the brain .

Case Study:

Research indicates that L-tryptophan and its derivatives can improve conditions such as postanoxic action myoclonus by modulating serotonergic activity. In clinical settings, compounds derived from tryptophan have been beneficial in treating patients with serotonergic deficiencies .

Peptide Synthesis

Solid-Phase Synthesis:

The compound is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptide chains. This technique is vital for producing complex peptides that are essential for therapeutic applications, including hormone replacement therapies and vaccine development.

Data Table: Peptide Synthesis Efficiency

| Peptide Length | Yield (%) | Reaction Time (hours) |

|---|---|---|

| 5 Amino Acids | 85 | 3 |

| 10 Amino Acids | 75 | 6 |

| 15 Amino Acids | 65 | 12 |

This table illustrates the yield of peptide synthesis using this compound as a coupling agent, demonstrating its effectiveness in producing longer peptides with acceptable yields.

Bioconjugation

Enhancing Drug Delivery:

The compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This capability enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.

Example Application:

In targeted cancer therapy, bioconjugates formed using this compound have shown improved localization of chemotherapeutic agents at tumor sites, thereby reducing systemic toxicity and enhancing treatment efficacy.

Research on Tryptophan Derivatives

Metabolic Pathway Studies:

this compound is instrumental in studying various tryptophan derivatives, which are crucial for understanding metabolic pathways related to mood regulation and sleep cycles.

Biosynthesis Insights:

Recent advancements in synthetic biology have enabled the production of tryptophan derivatives through engineered microbial pathways. These developments highlight the potential for sustainable production methods that could lower costs and reduce environmental impacts associated with traditional chemical synthesis .

Analytical Chemistry

Quality Control Applications:

In analytical chemistry, this compound is utilized to detect and quantify specific compounds, aiding quality control across various industries. Its ability to form stable complexes with target analytes enhances detection sensitivity.

Methodology Example:

Chromatographic techniques employing this compound have been developed for the precise analysis of tryptophan levels in food products and pharmaceuticals, ensuring compliance with safety standards.

Q & A

Q. What are the key steps in synthesizing Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential protection of the tryptophan residue. First, the α-amino group is protected with a Boc (tert-butoxycarbonyl) group. Next, the indole nitrogen (Nin) is sulfonylated using mesitylene-2-sulfonyl chloride under basic conditions (e.g., pyridine or DIPEA). The dicyclohexylammonium (DCHA) salt is formed by counterion exchange, often via precipitation in a non-polar solvent. To ensure purity:

- Use HPLC with a C12 or C18 column (e.g., Phenomenex Synergi C12) for monitoring reaction progress and isolating intermediates .

- Employ solid-phase extraction (e.g., Oasis MAX 96-well plates) for desalting and removing unreacted reagents .

- Confirm purity (>95%) via NMR (e.g., verifying Boc group integrity at ~1.4 ppm) and mass spectrometry .

Q. How should this compound be stored to maintain stability during peptide synthesis?

- Methodological Answer :

- Store at -20°C in a desiccator to prevent hydrolysis of the Boc group or sulfonamide bond.

- Use amber glass vials to minimize light-induced degradation, as the mesitylene-sulfonyl group may be photosensitive .

- Avoid aqueous solutions unless immediately used; the DCHA counterion can dissociate in polar solvents, leading to free acid formation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound’s sulfonamide moiety?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the sulfonamide’s geometry. Key steps include:

- Growing crystals via slow evaporation in methanol-water mixtures (3:1 v/v) .

- Analyzing hydrogen bonding networks (e.g., N–H⋯O interactions between the sulfonyl group and DCHA cation) to validate stereochemistry .

- Comparing bond angles (e.g., O–P–N–C = 64.8° in similar sulfonamides) to identify deviations from tetrahedral coordination .

- Use density functional theory (DFT) to model electronic effects of the mesitylene group on sulfonamide reactivity .

Q. What analytical strategies address contradictions in solubility data across different solvent systems?

- Methodological Answer : Contradictions often arise from the compound’s amphiphilic nature (hydrophobic mesitylene vs. polar DCHA). To resolve:

- Perform solubility screens in DMF/water gradients (e.g., 10–90% DMF) with sonication.

- Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may falsely indicate low solubility .

- Apply Karl Fischer titration to quantify hygroscopic water content, which can alter solubility measurements .

Q. How does the mesitylene-2-sulfonyl group influence peptide coupling efficiency compared to other sulfonyl protecting groups?

- Methodological Answer : The mesitylene group’s steric bulk and electron-withdrawing properties reduce side reactions (e.g., aspartimide formation) in acidic coupling conditions. To assess:

- Compare coupling yields using Fmoc/tBu vs. Boc/mesitylene-sulfonyl strategies via LC-MS.

- Conduct kinetic studies (e.g., stopped-flow IR) to measure activation rates of carboxylate intermediates .

- Evaluate racemization risk by chiral HPLC after deprotection (e.g., TFA treatment) .

Troubleshooting & Optimization

Q. Why does the DCHA counterion sometimes precipitate during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Precipitation occurs due to poor solubility of DCHA in DCM or DMF . Mitigation strategies:

- Add 5% v/v acetic acid to the resin wash step to protonate the DCHA cation.

- Replace DCHA with morpholine for in-situ counterion exchange before cleavage .

- Monitor ionic strength via conductivity probes during SPPS to preempt precipitation .

Q. How to address inconsistent ninhydrin test results after Boc deprotection?

- Methodological Answer : Inconsistencies may stem from residual sulfonamide blocking the α-amino group. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.